An In-depth Technical Guide to 3-Vinylbenzonitrile: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Vinylbenzonitrile: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Vinylbenzonitrile, also known as 3-ethenylbenzonitrile or 3-cyanostyrene, is a bifunctional aromatic compound featuring both a vinyl group and a nitrile group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. Its structure allows for a diverse range of chemical transformations, enabling the synthesis of complex molecules with potential applications in drug discovery and the development of advanced materials. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-vinylbenzonitrile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
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IUPAC Name: 3-ethenylbenzonitrile
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Synonyms: 3-vinylbenzonitrile, 3-cyanostyrene
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Molecular Weight: 129.16 g/mol [2]
The structure of 3-vinylbenzonitrile consists of a benzene ring substituted with a vinyl (-CH=CH₂) group and a nitrile (-C≡N) group at positions 1 and 3, respectively.
Figure 1. Chemical structure of 3-vinylbenzonitrile.
Physicochemical Properties
The physical and chemical properties of 3-vinylbenzonitrile are summarized in the table below. It is important to note that while some experimental data is available, other values are estimated based on data from structurally similar compounds, such as its isomer 4-vinylbenzonitrile and the parent compound benzonitrile.
| Property | Value | Reference |
| Physical State | Liquid (at room temperature) | |
| Boiling Point | 56-58 °C (at 10 mmHg) (for 4-vinylbenzonitrile) | [3] |
| Melting Point | -15 °C (for 4-vinylbenzonitrile) | [3] |
| Density | ~1 g/mL (for 4-vinylbenzonitrile) | [3] |
| Solubility | Immiscible with water. Likely soluble in common organic solvents such as toluene and chloroform. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-vinylbenzonitrile. Below are the expected spectral data based on its structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-vinylbenzonitrile will exhibit characteristic signals for the vinyl and aromatic protons. The vinyl group will show a characteristic AMX spin system, with distinct signals for the geminal and vicinal protons, exhibiting both geminal and cis/trans coupling constants. The aromatic protons will appear as a complex multiplet in the aromatic region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the vinyl, aromatic, and nitrile carbons. The nitrile carbon is expected to have a chemical shift in the range of 110-125 ppm. The vinyl carbons and the aromatic carbons will also show characteristic chemical shifts.
FT-IR Spectroscopy
The infrared spectrum of 3-vinylbenzonitrile will display characteristic absorption bands for the nitrile and vinyl functional groups. Key expected absorptions include:
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-C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
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C=C stretch (vinyl): A medium-intensity band around 1630 cm⁻¹.
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=C-H stretch (vinyl): Bands above 3000 cm⁻¹.
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C-H stretch (aromatic): Bands around 3000-3100 cm⁻¹.
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C-H out-of-plane bending (aromatic): Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrometry
The mass spectrum of 3-vinylbenzonitrile will show a molecular ion peak (M⁺) at m/z 129, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as HCN (m/z 27) from the molecular ion.
Synthesis of 3-Vinylbenzonitrile
Several synthetic routes can be employed to prepare 3-vinylbenzonitrile. Two common and effective methods are the Wittig reaction and the Heck coupling reaction.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. In this case, 3-vinylbenzonitrile can be synthesized from 3-formylbenzonitrile.
Experimental Protocol: Wittig Synthesis of 3-Vinylbenzonitrile
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Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the suspension. The formation of the orange-red colored ylide indicates a successful reaction.
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Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional hour.
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Wittig Reaction: Cool the ylide solution back to 0 °C.
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Add a solution of 3-formylbenzonitrile in anhydrous THF dropwise to the ylide solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction by the slow addition of water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-vinylbenzonitrile.
Heck Coupling Reaction
The Heck coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. 3-Vinylbenzonitrile can be synthesized by the palladium-catalyzed coupling of 3-bromobenzonitrile with ethylene.
Experimental Protocol: Heck Coupling Synthesis of 3-Vinylbenzonitrile
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Reaction Setup: In a pressure vessel, combine 3-bromobenzonitrile, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as acetonitrile or DMF.
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Reaction Execution: Seal the vessel and purge with ethylene gas.
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Pressurize the vessel with ethylene to the desired pressure.
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Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for several hours.
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Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene.
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain 3-vinylbenzonitrile.
Reactivity and Chemical Transformations
The dual functionality of 3-vinylbenzonitrile allows for a variety of chemical transformations at both the vinyl and nitrile groups.
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Polymerization: The vinyl group can undergo radical, cationic, or anionic polymerization to form poly(3-vinylbenzonitrile). It can also be copolymerized with other vinyl monomers to create polymers with tailored properties. The nitrile group can then be post-functionalized to introduce other functionalities into the polymer.
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Reactions of the Vinyl Group: The vinyl group can participate in various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo reactions like epoxidation and dihydroxylation.
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Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research and Drug Development
The unique structure of 3-vinylbenzonitrile makes it a versatile intermediate in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science.
Pharmaceutical Intermediates
The benzonitrile moiety is a common structural motif in many biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that are crucial for binding to biological targets. The vinyl group provides a handle for further molecular elaboration. For instance, derivatives of 3-vinylbenzonitrile could be explored in the synthesis of kinase inhibitors, which are a significant class of drugs used in cancer therapy. The vinyl group can be functionalized to introduce specific side chains that can interact with the active site of kinases like Janus kinases (JAKs).[5][6]
Materials Science
In materials science, 3-vinylbenzonitrile can be used as a monomer to synthesize polymers with specific properties. The presence of the polar nitrile group can enhance properties such as thermal stability and chemical resistance. These polymers may find applications in areas such as specialty plastics, resins, and coatings.
Safety and Handling
3-Vinylbenzonitrile should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Vinylbenzonitrile is a versatile and valuable chemical intermediate with significant potential in both academic research and industrial applications. Its unique bifunctional nature allows for a wide array of chemical transformations, making it a key building block for the synthesis of complex organic molecules, including potential pharmaceutical agents and advanced materials. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, serving as a valuable resource for scientists and researchers in the field.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Methylamine Supplier. 2-(2-(4-(2-(3-Cyanophenyl)Vinyl)Phenyl)Vinyl)Benzonitrile. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001904). [Link]
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PubChem. 3-Ethenylbenzonitrile. [Link]
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ChemSynthesis. 4-vinylbenzonitrile. [Link]
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PubMed. Design and synthesis of triple inhibitors of janus kinase (JAK), histone deacetylase (HDAC) and Heat Shock Protein 90 (HSP90). [Link]
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PubMed. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. [Link]
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